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Isavuconazole, a broad-spectrum triazole antifungal agent, has been identified as a moderate

inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a

comprehensive comparison of isavuconazole's inhibitory effects on CYP3A4, supported by

experimental data from clinical and in vitro studies. Understanding the extent of this inhibition is

crucial for predicting and managing drug-drug interactions (DDIs) in clinical practice and during

drug development.

Comparative Analysis of CYP3A4 Inhibition
Isavuconazole's interaction with CYP3A4 has been characterized through its effects on

sensitive CYP3A4 substrates and by observing its own metabolism when co-administered with

strong CYP3A4 modulators.

Clinical Drug-Drug Interaction Data
Clinical studies have demonstrated that isavuconazole can significantly increase the systemic

exposure of drugs primarily metabolized by CYP3A4. A key study evaluated the effect of

isavuconazole on midazolam, a sensitive CYP3A4 substrate. Co-administration resulted in a

103% increase in the area under the concentration-time curve (AUC) and a 72% increase in

the maximum concentration (Cmax) of midazolam[1][2][3]. This clinically significant interaction

confirms isavuconazole's role as a moderate CYP3A4 inhibitor.
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Conversely, the influence of potent CYP3A4 inhibitors on isavuconazole pharmacokinetics

further validates its metabolism via this pathway. When co-administered with ketoconazole, a

strong CYP3A4 inhibitor, the AUC of isavuconazole increased by 422%, while its Cmax saw a

modest 9% rise[1][2][3]. This substantial increase in exposure underscores that isavuconazole

is a sensitive substrate of CYP3A4[1][2][3][4][5].

The following table summarizes the key pharmacokinetic parameters from clinical drug-drug

interaction studies involving isavuconazole and CYP3A4-related drugs.

Coadministered

Drug

Role of

Coadministered

Drug

Effect on

Isavuconazole

Effect on

Coadministered

Drug

Reference

Midazolam

Sensitive

CYP3A4

Substrate

-
↑ AUC by 103%↑

Cmax by 72%
[1][2][3]

Ketoconazole
Strong CYP3A4

Inhibitor

↑ AUC by 422%↑

Cmax by 9%
- [1][2][3]

Rifampin
Strong CYP3A4

Inducer

↓ AUC by 90%↓

Cmax by 75%
- [1][2]

Lopinavir/Ritonav

ir

Strong CYP3A4

Inhibitors

↑ AUC

significantly

↓ Lopinavir AUC↓

Ritonavir AUC
[6]

Tacrolimus/Siroli

mus

CYP3A4

Substrates
-

Moderate

increase in

concentration/do

se ratios

[7]

In Vitro Inhibition Data
In vitro studies using human liver microsomes have provided specific inhibitory constants (Ki)

for isavuconazole against CYP3A4. The Ki value was determined to be 0.62 μmol/L when using

midazolam as the probe substrate and 1.93 μmol/L with testosterone as the probe[1][6]. These

low micromolar Ki values are consistent with the classification of isavuconazole as a moderate

inhibitor. Further in vitro experiments revealed that when incubated with CYP-expressing

human liver microsomes, the amount of remaining isavuconazole was lowest for CYP3A4
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(33.8%) and CYP3A5 (68.4%), indicating these are the primary enzymes responsible for its

metabolism[1][5][6].

Experimental Protocols
The clinical data presented above were generated from well-controlled Phase 1 clinical trials in

healthy adult subjects. The methodologies employed in these key studies are outlined below.

Study of Isavuconazole's Effect on Midazolam
Study Design: An open-label, two-period, single-sequence study.

Participants: Healthy adult volunteers.

Methodology:

In Period 1, subjects received a single oral dose of 3 mg midazolam.

In Period 2, subjects received isavuconazole 200 mg three times daily for two days,

followed by 200 mg once daily. On a specified day of isavuconazole dosing, a single 3 mg

oral dose of midazolam was co-administered.

Serial blood samples were collected over time after each midazolam dose to determine its

pharmacokinetic profile (AUC and Cmax).

Bioanalytical Method: Plasma concentrations of midazolam and its major metabolite, 1'-

hydroxymidazolam, were measured using a validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method.

Study of Ketoconazole's Effect on Isavuconazole
Study Design: An open-label, two-period, crossover study.

Participants: Healthy adult volunteers.

Methodology:

In one period, subjects received a single 200 mg oral dose of isavuconazole.
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In the other period, subjects received oral ketoconazole 200 mg twice daily (a strong

CYP3A4 inhibitor) for a specified duration to achieve steady-state concentrations, followed

by a single 200 mg oral dose of isavuconazole co-administered with ketoconazole.

Serial blood samples were collected after each isavuconazole dose to determine its

pharmacokinetic parameters.

Bioanalytical Method: Plasma concentrations of isavuconazole were determined using a

validated LC-MS/MS method.

Visualizing Metabolic Pathways and Experimental
Workflows
The following diagrams illustrate the key interactions and processes described.
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Caption: Metabolic pathway of isavuconazole via CYP3A4/5 and points of drug-drug

interactions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b608130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Period 1: Baseline

Period 2: With Isavuconazole

Administer CYP3A4 Substrate
(e.g., Midazolam)

Serial Blood Sampling

Determine Baseline PK Profile
(AUC, Cmax)

Washout Period

Compare PK Profiles
(Period 2 vs. Period 1)

Administer Isavuconazole
to Steady State

Coadminister CYP3A4 Substrate
with Isavuconazole

Serial Blood Sampling

Determine Post-treatment PK Profile
(AUC, Cmax)

Click to download full resolution via product page

Caption: Experimental workflow for a clinical drug-drug interaction study.
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Conclusion
The collective evidence from both in vivo and in vitro studies firmly establishes isavuconazole

as a moderate inhibitor of CYP3A4. It is also a sensitive substrate for this enzyme. This dual

role necessitates careful consideration of potential drug-drug interactions when isavuconazole

is co-administered with other drugs that are substrates, inhibitors, or inducers of CYP3A4. For

drug development professionals, these findings are critical for designing clinical trial protocols

and for providing appropriate guidance in the drug's labeling. Researchers and scientists

should be aware of these interactions to avoid confounding results in non-clinical and clinical

studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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